N-(4-Hydroxyphenyl)docosanamide
Description
N-(4-Hydroxyphenyl)docosanamide is a long-chain fatty acid amide featuring a 22-carbon (docosanoyl) chain linked to a 4-hydroxyphenyl group via an amide bond. For instance, N-(2-phenylethyl)docosanamide, identified in Dianthus giganteus subsp. banaticus and bacterial strains of Xenorhabdus, shares the docosanoyl backbone but differs in the aromatic substituent (2-phenylethyl vs. 4-hydroxyphenyl) . This substitution likely influences solubility, bioactivity, and metabolic stability.
Properties
IUPAC Name |
N-(4-hydroxyphenyl)docosanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H49NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-28(31)29-26-22-24-27(30)25-23-26/h22-25,30H,2-21H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENKUUIDYXGHSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H49NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598927 | |
| Record name | N-(4-Hydroxyphenyl)docosanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171006-04-5 | |
| Record name | N-(4-Hydroxyphenyl)docosanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxyphenyl)docosanamide typically involves the reaction of 4-hydroxyaniline with docosanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxyphenyl)docosanamide can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amide bond can be reduced to form amines.
Substitution: The phenolic hydrogen can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced amide derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-(4-Hydroxyphenyl)docosanamide has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of amide bond formation and thermochromic systems.
Biology: Investigated for its potential neuroactive properties and interactions with biological membranes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of smart coatings and materials with temperature-responsive properties.
Mechanism of Action
The mechanism of action of N-(4-Hydroxyphenyl)docosanamide involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the long aliphatic chain can interact with lipid membranes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Chain Length Variants
Shorter-chain analogs, such as N-(4-hydroxyphenyl)nonan-1-amide (C9 chain), are commercially documented for industrial applications.
*Calculated based on formula C28H49NO2.
Aromatic Substituent Variations
N-(4-Hydroxyphenyl)maleimide (IC50 = 12.9 μM against monoacylglycerol lipase) demonstrates the bioactivity conferred by the 4-hydroxyphenyl group when combined with reactive maleimide functionality . In contrast, N-(4-chlorophenyl)hydroxamic acids (e.g., compounds 6–10 in ) replace the hydroxyl group with chlorine, enhancing electrophilicity and altering enzyme inhibition profiles .
Functional Group Differences
- N-(4-Hydroxyphenyl)benzenesulfonamide : The sulfonamide group replaces the amide, increasing acidity and hydrogen-bonding capacity, which is critical in crystallography and drug design .
- N-Hydroxyoctanamide : The hydroxyl group is directly on the amide nitrogen, enabling chelation of metal ions, a feature exploited in antioxidant assays .
Natural Occurrence
N-(2-phenylethyl)docosanamide and similar amides in Dianthus spp. and Xenorhabdus bacteria suggest roles as chemotaxonomic markers or bioactive metabolites . The 4-hydroxyphenyl variant may exhibit analogous ecological functions but remains unreported in natural sources.
Key Research Findings and Challenges
- Synthetic Reliability : Misreporting in the synthesis of N-(4-hydroxyphenyl)maleimide derivatives (e.g., falsified microanalytical data) underscores the need for rigorous validation in amide chemistry .
- Bioactivity Potential: The 4-hydroxyphenyl group in related compounds (e.g., maleimides) correlates with enzyme inhibition, suggesting this compound could interact with lipid-metabolizing enzymes .
- Surfactant Properties : Behenamide (C22) derivatives in cosmetics (e.g., N,N-bis(2-hydroxyethyl)-docosanamide) demonstrate the role of chain length and polar groups in emulsification .
Biological Activity
N-(4-Hydroxyphenyl)docosanamide is a fatty amide compound that has garnered attention for its potential biological activities, including anti-inflammatory and analgesic effects. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C28H49NO2
- Molecular Weight : 433.71 g/mol
- Structure : The compound features a long docosanamide chain attached to a para-hydroxyphenyl group, which contributes to its unique properties and interactions with biological systems .
This compound interacts with various molecular targets, primarily through:
- Hydrogen Bonding : The phenolic group can form hydrogen bonds with proteins and enzymes.
- Lipid Membrane Interaction : The long aliphatic chain allows it to integrate into lipid membranes, influencing membrane fluidity and protein function.
- Enzyme Modulation : It has been shown to interact with fatty acid amide hydrolase (FAAH), inhibiting its activity and leading to altered lipid signaling pathways.
1. Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines in various cell lines. For instance, it was shown to decrease interleukin-6 (IL-6) levels in macrophages stimulated by lipopolysaccharides (LPS).
2. Analgesic Properties
The compound has been explored for its analgesic effects, potentially offering an alternative to traditional pain medications. In animal models, this compound demonstrated a reduction in pain responses comparable to established analgesics without the hepatotoxicity associated with some over-the-counter medications like acetaminophen .
3. Neuroactive Potential
Preliminary studies suggest that this compound may possess neuroactive properties, influencing neurotransmitter systems and potentially providing therapeutic effects in neurodegenerative conditions. Its interaction with cannabinoid receptors has been highlighted as a possible mechanism for its neuroprotective effects .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anti-inflammatory | Reduced IL-6 production in macrophages | |
| Analgesic | Comparable pain relief in animal models | |
| Neuroactive | Interaction with cannabinoid receptors |
Case Study: Analgesic Profile Comparison
A comparative study assessed the analgesic efficacy of this compound against acetaminophen in a controlled animal model. The results indicated that while both compounds provided significant pain relief, the former exhibited lower liver enzyme elevations, suggesting reduced hepatotoxicity:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
